3-Bromo-2-chloroquinoline
Overview
Description
Synthesis Analysis
The synthesis of 3-bromo-2-chloroquinoline and related derivatives has been explored through various methodologies. For instance, a novel synthesis approach for 3-halo-2-phenylquinoline-4-carboxylic acids, including 3-bromo derivatives, involves a procedure using an amino intermediate that is subsequently replaced by bromine according to the Sandmeyer reaction (Raveglia et al., 1997). Additionally, regioselective synthesis methods have been developed to achieve 3-bromoquinoline derivatives via formal [4 + 2]-cycloaddition reactions (Tummatorn et al., 2015).
Molecular Structure Analysis
The molecular structure of 3-bromo-2-chloroquinoline derivatives has been studied using various spectroscopic methods, including FTIR, NMR, and mass spectrometry, complemented by single crystal X-ray diffraction. These analyses have confirmed the structures of synthesized compounds and provided insight into their conformational stability and electronic properties (Zhou et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of 3-bromo-2-chloroquinoline includes its involvement in various organic transformations. For example, its reactivity has been leveraged in the regioselective synthesis of bromoquinoline derivatives and diastereoselective synthesis of tetrahydroquinoline derivatives, showcasing its versatility as a building block for complex molecular architectures (Tummatorn et al., 2015).
Physical Properties Analysis
The physical properties of 3-bromo-2-chloroquinoline derivatives have been explored through DFT studies, crystallographic analysis, and conformational studies, revealing important aspects of their molecular geometry, electronic structure, and potential for interaction with other molecules. These studies provide a comprehensive understanding of how these compounds behave in different chemical environments and under various conditions (Zhou et al., 2022).
Scientific Research Applications
Synthesis of Neocryptolepines : A study by Hostyn et al. (2011) in "Tetrahedron" describes a one-pot strategy to synthesize D-ring chloro-substituted neocryptolepines from 3-bromo-2-chloro-1-methylquinolinium triflate. This process shows promise for the development of new drugs (Hostyn et al., 2011).
Intermediate for Aryl Quinoline Compounds : Zhou et al. (2022) in "Molecular Crystals and Liquid Crystals" highlight that compounds like 3-Benzyl-6-bromo-2-chloroquinoline are important intermediates for synthesizing aryl quinoline compounds. Their molecular structures optimized by density functional theory are consistent (Zhou et al., 2022).
Synthesis of Biologically Important Compounds : Abdel-Wahab and Khidre (2012) in the "Journal of Chemistry" discuss how the chemistry of 2-Chloroquinoline-3-carbaldehyde from 1979 to 1999 led to the synthesis of biologically important compounds, providing valuable data for organic and medicinal chemists (Abdel-Wahab & Khidre, 2012).
Fungitoxic Activity : Gershon et al. (1996) in "Monatshefte für Chemie / Chemical Monthly" found that 3-bromo-6-chloro-8-quinolinols exhibit greater fungitoxic activity than their bromine-containing analogues, inhibiting the growth of certain fungi at low concentrations (Gershon et al., 1996).
Antimalarial Activity : Kumawat et al. (2016) in the "Arabian Journal of Chemistry" studied a derivative, 3-(3-(7-chloroquinolin-4-ylamino)propyl)-2-(4-bromophenyl)-1,3-thiazinan-4-one, which exhibited marginally superior antimalarial activity compared to other compounds evaluated (Kumawat et al., 2016).
Synthesis of Quinoline Carboxylic Acids : Raveglia et al. (1997) in the "Journal of Heterocyclic Chemistry" developed a method for synthesizing 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids, involving the synthesis of an amino intermediate followed by the replacement of the amino group with chlorine or bromine (Raveglia et al., 1997).
Future Directions
properties
IUPAC Name |
3-bromo-2-chloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWUFTQVKMNRQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459131 | |
Record name | 3-BROMO-2-CHLOROQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloroquinoline | |
CAS RN |
101870-60-4 | |
Record name | 3-BROMO-2-CHLOROQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-chloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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